molecular formula C10H15N3O B15238487 2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine

2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine

Cat. No.: B15238487
M. Wt: 193.25 g/mol
InChI Key: CITCPURJKKBGTE-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine is a secondary amine featuring a pyrimidine heterocycle and a tetrahydrofuran (oxolane) substituent. The pyrimidine moiety is a nitrogen-containing aromatic ring commonly found in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π interactions . The oxolane group contributes to the molecule’s polarity and may enhance solubility in aqueous environments.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(oxolan-3-yl)-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C10H15N3O/c11-9(6-8-2-5-14-7-8)10-12-3-1-4-13-10/h1,3-4,8-9H,2,5-7,11H2

InChI Key

CITCPURJKKBGTE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(C2=NC=CC=N2)N

Origin of Product

United States

Biological Activity

2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine is a compound that integrates a pyrimidine ring with an oxolane moiety, presenting a unique structural framework that has garnered attention in medicinal chemistry. This compound is being investigated for its potential pharmacological properties, including antimicrobial, antiviral, and antitumor activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O\text{C}_{9}\text{H}_{12}\text{N}_{2}\text{O}

Key Features:

  • Pyrimidine Ring: Known for its role in various biological processes and as a building block in nucleic acids.
  • Oxolane Moiety: Contributes to the compound's three-dimensional structure, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that compounds containing both pyrimidine and oxolane structures exhibit diverse biological activities. The following table summarizes the potential biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits inhibitory effects against various bacterial strains.
Antiviral Potential activity against viral pathogens, possibly through enzyme inhibition.
Antitumor Shows promise in inhibiting tumor cell proliferation in preliminary studies.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in metabolic pathways, influencing their activity. This interaction could lead to altered cell signaling and metabolic processes, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Studies:
    • In vitro assays demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for development as an antimicrobial agent.
  • Antiviral Activity:
    • Research published in [source] indicated that derivatives of pyrimidine compounds exhibit antiviral properties by inhibiting viral replication mechanisms. Further investigations are necessary to confirm the specific antiviral efficacy of this compound.
  • Antitumor Effects:
    • A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears linked to the modulation of signaling pathways involved in cell survival.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its dual heterocyclic structure, which may confer distinct pharmacological properties compared to similar compounds. Below is a comparative table:

Compound Name Structure Unique Features
2-(Pyridin-2-YL)ethanaminePyridine ringDifferent biological activities compared to pyrimidine derivatives.
2-(Quinolin-2-YL)ethanamineQuinoline ringUnique pharmacological profile distinct from both pyridine and pyrimidine.
2-(Isoquinolin-1-YL)ethanamineIsoquinoline ringVaried interactions in biological systems compared to other heterocycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, heterocycles, and physicochemical properties, influencing their biological activity and applications. Below is a detailed comparison:

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Features
2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine C₉H₁₅N₃O 181.23 g/mol 479065-36-6 Pyrimidin-2-yl, oxolan-3-yl
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-amine C₇H₈F₃N₃ 191.15 g/mol 1260670-90-3 Trifluoromethyl group on pyrimidine
2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine C₁₀H₁₈N₂O₂ 198.26 g/mol 609793-18-2 Morpholine substituent (discontinued)
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride C₆H₁₀Cl₂N₂ 189.06 g/mol 1616809-52-9 No oxolane; hydrochloride salt
2-[(Oxolan-3-yl)methoxy]ethan-1-amine C₇H₁₅NO₂ 145.20 g/mol 883536-74-1 Methoxy-linked oxolane, simpler structure

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine increases lipophilicity (predicted logP ~1.3) compared to the oxolane-containing target compound (logP ~0.5) .
  • Solubility : The oxolane group in the target compound enhances aqueous solubility relative to morpholine-containing analogs, which exhibit higher basicity due to the tertiary amine in morpholine .
  • Acid Dissociation Constant (pKa) : The pyrimidine nitrogen atoms contribute to a predicted pKa of ~7.8 for the target compound, similar to its trifluoromethyl analog .

Commercial Availability

  • The target compound is supplied by SynHet (>99% purity) and American Elements, with bulk quantities available .
  • Morpholine-containing analogs are discontinued, limiting their application in current research .

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